molecular formula C17H17N7O3S B2373227 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034333-31-6

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2373227
CAS RN: 2034333-31-6
M. Wt: 399.43
InChI Key: PCWKKEKYRDOMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17N7O3S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization for Potential Therapeutic Applications

Researchers have synthesized derivatives of this compound to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study involved the synthesis of novel derivatives by the addition of ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol to previously synthesized sulfonamides. These compounds were evaluated for their biological activities and showed promising results, particularly in anti-inflammatory and analgesic activities, without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, a well-known anti-inflammatory drug (Küçükgüzel et al., 2013).

Investigating Mechanisms of Action in Plant Biology

Another study explored the biological activity of sulfonamide derivatives in inducing a triple response in Arabidopsis seedlings, aiming to understand their ethylene-like biological activity. The research involved chemical synthesis and structure-activity relationship analysis, which indicated that certain derivatives exhibit potent biological activity in plant models, suggesting a different mechanism of action from the ethylene biosynthesis precursor ACC (Oh et al., 2017).

Herbicidal Activity Exploration

Compounds with a similar sulfonamide structure have been reported to possess interesting herbicidal activities, particularly as post-emergence agents against dicotyledonous weed species. These compounds appear to interfere with the biosynthesis of branched-chain amino acids, highlighting their potential in agricultural applications (Eussen et al., 1990).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated sulfonamide derivatives for their antimicrobial and antifungal activities. For example, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and showed significant antibacterial activity against various bacterial strains and antifungal activity against yeast-like fungi, indicating their potential in developing new antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3S/c1-2-23-12-13(10-19-23)17-21-16(27-22-17)11-20-28(25,26)15-6-4-14(5-7-15)24-9-3-8-18-24/h3-10,12,20H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWKKEKYRDOMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.